molecular formula C23H32N2O B12423884 AB-005 Azepane isomer-d3

AB-005 Azepane isomer-d3

Cat. No.: B12423884
M. Wt: 355.5 g/mol
InChI Key: VNSNHIFBQMRMRE-VPYROQPTSA-N
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Description

. This compound is used in various analytical and research applications due to its unique chemical properties and stability.

Chemical Reactions Analysis

Types of Reactions

AB-005 Azepane isomer-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to AB-005 Azepane isomer-d3 include:

Uniqueness

This compound is unique due to its stable isotope labeling, which makes it particularly useful in analytical and research applications. Its specific substitution pattern also provides distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C23H32N2O

Molecular Weight

355.5 g/mol

IUPAC Name

(2,2,3,3-tetramethylcyclopropyl)-[1-[1-(trideuteriomethyl)azepan-3-yl]indol-3-yl]methanone

InChI

InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)16-10-8-9-13-24(5)14-16/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3/i5D3

InChI Key

VNSNHIFBQMRMRE-VPYROQPTSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4C(C4(C)C)(C)C

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)C4CCCCN(C4)C)C

Origin of Product

United States

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